molecular formula C14H12FNOS B11943732 S-Benzyl N-(2-fluorophenyl)thiocarbamate CAS No. 112434-09-0

S-Benzyl N-(2-fluorophenyl)thiocarbamate

Cat. No.: B11943732
CAS No.: 112434-09-0
M. Wt: 261.32 g/mol
InChI Key: KTRJISZPYJPNAK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl N-(2-fluorophenyl)thiocarbamate typically involves the reaction of benzyl chloride with N-(2-fluorophenyl)thiocarbamate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: S-Benzyl N-(2-fluorophenyl)thiocarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: S-Benzyl N-(2-fluorophenyl)thiocarbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme function and regulation .

Medicine: Its ability to inhibit specific enzymes makes it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the manufacture of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of S-Benzyl N-(2-fluorophenyl)thiocarbamate involves its interaction with molecular targets such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition . The specific molecular targets and pathways depend on the enzyme and the context of the reaction .

Comparison with Similar Compounds

Uniqueness: S-Benzyl N-(2-fluorophenyl)thiocarbamate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry .

Properties

CAS No.

112434-09-0

Molecular Formula

C14H12FNOS

Molecular Weight

261.32 g/mol

IUPAC Name

S-benzyl N-(2-fluorophenyl)carbamothioate

InChI

InChI=1S/C14H12FNOS/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)

InChI Key

KTRJISZPYJPNAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(=O)NC2=CC=CC=C2F

Origin of Product

United States

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